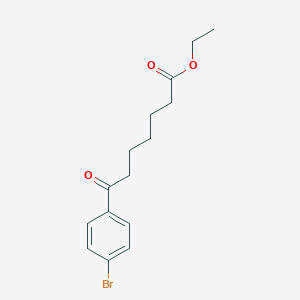

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

Description

BenchChem offers high-quality Ethyl 7-(4-bromophenyl)-7-oxoheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-(4-bromophenyl)-7-oxoheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-(4-bromophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKXIHMPQREOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645509 | |

| Record name | Ethyl 7-(4-bromophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122115-53-1 | |

| Record name | Ethyl 4-bromo-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122115-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(4-bromophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profile and Solvent Selection Guide: Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

[1]

Executive Summary

This technical guide characterizes the solubility profile of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate (CAS: 122115-53-1), a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other suberoylanilide hydroxamic acid (SAHA) analogs.[1]

Understanding the solid-liquid equilibrium (SLE) of this lipophilic keto-ester is essential for process optimization, specifically in recrystallization yields , reaction solvent selection (e.g., Friedel-Crafts acylation workup), and chromatographic purification . This guide synthesizes structural analysis, predictive modeling (Hansen Solubility Parameters), and standard experimental protocols (OECD 105/Gravimetric) to provide a comprehensive solubility landscape.

Part 1: Physicochemical Characterization & Structural Analysis[1]

To predict solubility behavior without exhaustive empirical testing, we first analyze the solute's molecular architecture.

Molecular Architecture

-

Chemical Formula: C₁₅H₁₉BrO₃[1]

-

Molecular Weight: 327.21 g/mol [1]

-

Key Functional Groups:

-

Ethyl Ester: Lipophilic, weak hydrogen bond acceptor.[1]

-

Alkyl Chain (Heptanoate): 6-carbon flexible linker; increases non-polar character (van der Waals interactions).[1]

-

Aryl Ketone: Polar center; the carbonyl oxygen acts as a hydrogen bond acceptor; the phenyl ring introduces

- -

Aryl Bromide: Increases lipophilicity and density; introduces halogen bonding capabilities.[1]

-

Hansen Solubility Parameters (HSP) Prediction

Using Group Contribution Methods, we estimate the interaction forces governing dissolution. The molecule is predominantly dispersive (non-polar) with localized polar regions.

| Interaction Type | Parameter ( | Structural Contributor |

| Dispersion ( | High (~19.0 MPa | Bromophenyl ring + Alkyl chain |

| Polarity ( | Moderate (~6.5 MPa | Ketone + Ester carbonyls |

| H-Bonding ( | Low (~5.0 MPa | No H-bond donors (OH/NH); only acceptors |

Solubility Rule of Thumb: The compound will dissolve best in solvents with matching HSP values (i.e., "Like Dissolves Like").

-

Target Solvents: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF).

-

Anti-Solvents: Water (High

), Hexane (Low

Part 2: Experimental Determination Protocol

Reliable solubility data requires a self-validating experimental design.[1] The following protocol is adapted from OECD Guideline 105 (Flask Method) and modified for organic process development.

The Dynamic Laser Monitoring / Gravimetric Workflow

This workflow ensures equilibrium is reached, distinguishing between kinetic dissolution and thermodynamic saturation.

Figure 1: Step-by-step workflow for determining thermodynamic solubility, emphasizing equilibrium verification.

Protocol Steps

-

Preparation: Add excess solid Ethyl 7-(4-bromophenyl)-7-oxoheptanoate to the solvent in a jacketed glass vessel.

-

Equilibration: Stir at fixed temperature (e.g., 298.15 K) for 24–48 hours.

-

Sampling: Stop stirring and allow settling. Filter the supernatant through a 0.45 µm PTFE filter (pre-heated to prevent precipitation).

-

Quantification:

-

Method A (HPLC): Dilute with Acetonitrile; analyze UV absorbance at 254 nm (phenyl chromophore).[1]

-

Method B (Gravimetric): Evaporate solvent from a known mass of supernatant and weigh the residue.

-

Part 3: Solubility Landscape & Solvent Screening[1]

Based on the structural profile and comparative data from analogous aryl-keto-esters [1][2], the solubility classification is as follows:

Solubility Data Table (at 25°C)

| Solvent Class | Representative Solvent | Solubility Status | Mechanism of Action | Application |

| Chlorinated | Dichloromethane (DCM) | Very Soluble (>200 mg/mL) | Strong dispersion & dipole interactions.[1] | Reaction solvent; Extractions.[1][2] |

| Esters | Ethyl Acetate | Soluble (>100 mg/mL) | Dipole-dipole matching; similar functional groups.[1] | Reaction solvent; Crystallization (with Hexane).[1] |

| Polar Aprotic | DMSO / DMF | Freely Soluble | Strong dipole interactions with ketone/ester.[1] | Nucleophilic substitution reactions. |

| Alcohols | Ethanol / Methanol | Sparingly Soluble (Cold) Soluble (Hot) | H-bond network of solvent opposes dissolution of hydrophobic chain.[1] | Ideal Recrystallization Solvent. |

| Alkanes | n-Hexane / Heptane | Insoluble (<1 mg/mL) | Lack of polar interactions; high energy cost to create cavity.[1] | Anti-solvent for precipitation.[1] |

| Aqueous | Water | Insoluble (Practically 0) | Hydrophobic effect dominates.[1] | Washing/Quenching.[1] |

The Recrystallization Sweet Spot

For purification, a binary solvent system is recommended.

-

System: Ethanol (Solvent) + Water (Anti-solvent) OR Ethyl Acetate (Solvent) + Hexane (Anti-solvent).[1]

-

Strategy: Dissolve the crude intermediate in boiling Ethanol. Slowly cool to 20°C. If oiling out occurs, seed with pure crystals at the metastable limit.

Part 4: Thermodynamic Modeling

To simulate solubility at untested temperatures (critical for scale-up), we utilize thermodynamic models.[1] The dissolution of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate is an endothermic process (

The Modified Apelblat Equation

The Modified Apelblat equation is the industry standard for correlating experimental solubility data for pharmaceutical intermediates [3][4].

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1][3]

- : Empirical model parameters derived from regression of experimental data.

Thermodynamic Cycle Visualization

Understanding the energy barriers helps in troubleshooting low yields.

Figure 2: Thermodynamic cycle of dissolution. High melting point intermediates often suffer from high lattice energy, requiring higher temperatures or stronger solvents to overcome.

References

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. Organization for Economic Cooperation and Development.[1]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1]

-

Wang, J., et al. (2023). Thermodynamic models for determination of the solid-liquid equilibrium of oxytocin in (acetonitrile+acetone) binary solvent mixtures. Journal of Chemical Thermodynamics.

-

Li, Y., et al. (2025). Determination, Correlation, and Thermodynamic Analysis of Solid-Liquid Phase Equilibrium of 3-Methoxycinnamic Acid. Journal of Chemical & Engineering Data.

-

BenchChem. (2025).[1][4] Comparing synthesis routes for different 7-oxoheptanoic acid derivatives.

An In-Depth Technical Guide to the Therapeutic Potential of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This guide delves into the therapeutic potential of a promising class of compounds: Ethyl 7-(4-bromophenyl)-7-oxoheptanoate and its analogs. These molecules, characterized by a bromophenyl keto-ester scaffold, are hypothesized to possess significant anti-inflammatory properties. This document provides a comprehensive overview of their synthesis, putative mechanisms of action, and a detailed roadmap for their experimental evaluation. As a Senior Application Scientist, the insights provided herein are grounded in established scientific principles and methodologies to empower researchers in their exploration of this novel chemical space.

Introduction: The Rationale for Investigating Ethyl 7-(4-bromophenyl)-7-oxoheptanoate Analogs

Chronic inflammation is a key pathological feature of a multitude of human diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term administration is often associated with adverse gastrointestinal and cardiovascular effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1] This necessitates the development of novel anti-inflammatory agents with more targeted mechanisms of action.

The chemical scaffold of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate presents an intriguing starting point for drug discovery. The presence of the bromophenyl group is a common feature in many biologically active compounds and has been associated with anti-inflammatory properties.[2][3] The keto-ester functionality offers multiple points for chemical modification, allowing for the generation of a diverse library of analogs to explore structure-activity relationships (SAR). This guide will explore the potential of these compounds to act as targeted anti-inflammatory agents, focusing on two primary putative mechanisms: cyclooxygenase (COX) inhibition and activation of the cholinergic anti-inflammatory pathway via the α7 nicotinic acetylcholine receptor (α7nAChR).

Synthetic Strategies for Ethyl 7-(4-bromophenyl)-7-oxoheptanoate and its Analogs

The synthesis of the core scaffold and its derivatives is a critical first step in the evaluation of their therapeutic potential. A plausible and efficient method for the synthesis of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate is through a Friedel-Crafts acylation reaction.[4] This well-established reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[5]

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

-

Preparation of the Acylating Agent: Adipic acid monomethyl ester can be converted to its corresponding acyl chloride, 7-ethoxy-7-oxoheptanoyl chloride, by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Friedel-Crafts Acylation: The resulting acyl chloride can then be reacted with bromobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the desired product, Ethyl 7-(4-bromophenyl)-7-oxoheptanoate.[5][6]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. maths.tcd.ie [maths.tcd.ie]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1][2] This guide provides a detailed examination of the reaction conditions specifically tailored for the coupling of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate, a substrate featuring both ketone and ester functionalities. We will delve into the mechanistic underpinnings of the reaction, offer a robust, field-proven protocol, and provide insights into optimizing conditions and troubleshooting common issues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

Introduction: The Strategic Importance of Biaryl Ketones

The construction of biaryl and substituted aryl structures is a fundamental task in medicinal chemistry and materials science. The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, has become a go-to method for this purpose due to its mild conditions, the commercial availability and low toxicity of organoboron reagents, and its broad applicability.[3][4][5]

Our model substrate, Ethyl 7-(4-bromophenyl)-7-oxoheptanoate, presents a common synthetic challenge: executing a C-C bond formation on an aryl bromide while preserving other sensitive functional groups. In this case, the presence of a base-labile ethyl ester requires careful selection of reaction parameters to prevent hydrolysis, a common side reaction.[6] The ketone functionality, while generally stable, makes the aryl bromide electron-deficient, which can influence the kinetics of the catalytic cycle. This guide provides the expertise to navigate these subtleties successfully.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[4] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]

-

Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[4][7]

-

Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the organoboron compound must be activated by a base to form a more nucleophilic "ate" complex (e.g., a borate anion).[3][6][8][9] This newly formed organopalladium(II) species now holds both coupling partners.

-

Reductive Elimination: In the final step, the two organic groups are ejected from the palladium center, forming the new carbon-carbon bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[4][7]

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Key Experimental Parameters & Component Selection

The success of the Suzuki coupling hinges on the judicious selection of four key components: the catalyst, ligand, base, and solvent.

| Component | Role & Rationale | Recommendations for Ethyl 7-(4-bromophenyl)-7-oxoheptanoate |

| Palladium Catalyst | The engine of the catalytic cycle. Pd(II) precatalysts like Pd(OAc)₂ are common and are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ are also widely used.[10][11] | Starting Point: Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%). These are reliable for relatively activated aryl bromides. |

| Ligand | Stabilizes the palladium catalyst, prevents aggregation into inactive palladium black, and modulates electronic and steric properties to enhance reactivity.[4] For many standard couplings, triphenylphosphine (PPh₃) is sufficient. | Starting Point: If using Pd(OAc)₂, add PPh₃ (2-4 equivalents relative to Pd). For challenging couplings, consider bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos).[12] |

| Base | Crucial for this substrate. Activates the boronic acid to facilitate transmetalation.[8][9] The choice must balance reactivity with the stability of the ethyl ester. Strong hydroxides (NaOH, KOH) will cause significant hydrolysis. | Starting Point: Use milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents). Potassium fluoride (KF) is also an excellent option for base-sensitive substrates.[6][13] |

| Solvent | Solubilizes reactants and influences reaction kinetics.[14][15] Biphasic systems (e.g., an organic solvent with water) are common, as the water helps dissolve the inorganic base.[4] | Starting Point: Toluene/H₂O, 1,4-Dioxane/H₂O, or THF/H₂O (typically in a 4:1 to 10:1 v/v ratio). Anhydrous solvents like DMF can also be effective, particularly with bases like K₃PO₄. |

Detailed Experimental Protocol

This protocol describes the coupling of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate with phenylboronic acid as a representative example.

Reagents & Materials:

-

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate (1.0 eq)

-

Phenylboronic acid (1.2 - 1.5 eq)

-

Palladium(II) Acetate, Pd(OAc)₂ (0.02 eq, 2 mol%)

-

Triphenylphosphine, PPh₃ (0.08 eq, 8 mol%)

-

Potassium Carbonate, K₂CO₃ (powdered, 2.5 eq)

-

Toluene (anhydrous)

-

Deionized Water

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard workup and purification glassware/equipment

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add Ethyl 7-(4-bromophenyl)-7-oxoheptanoate (e.g., 1.00 g, 3.07 mmol, 1.0 eq), phenylboronic acid (0.56 g, 4.61 mmol, 1.5 eq), and potassium carbonate (1.06 g, 7.68 mmol, 2.5 eq).

-

Inerting the System: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. A positive pressure of inert gas should be maintained throughout the setup.

-

Catalyst & Ligand Addition: In a separate vial, weigh the Pd(OAc)₂ and PPh₃ and add them to the reaction flask against a positive flow of inert gas.

-

Solvent Addition & Degassing: Add toluene (e.g., 24 mL) and water (e.g., 6 mL) via syringe. Vigorously stir the mixture and sparge with the inert gas for 15-30 minutes to ensure the removal of dissolved oxygen. Proper degassing is critical to prevent catalyst deactivation and homocoupling side reactions.[10]

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. The biphasic mixture should be stirred rapidly to ensure efficient mixing between the phases.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| No or Low Conversion | - Ineffective degassing (catalyst oxidation).- Poor quality reagents (e.g., wet solvent, inactive catalyst).- Insufficiently active catalyst system. | - Ensure rigorous degassing (sparging or freeze-pump-thaw cycles).[10]- Use fresh, anhydrous solvents and reliable catalyst sources.- Screen alternative bases (e.g., K₃PO₄).- Switch to a more active catalyst system, such as a Buchwald precatalyst (e.g., XPhos Pd G3) with a suitable ligand.[12] |

| Ester Hydrolysis | - Base is too strong.- Prolonged reaction time at high temperature. | - Switch to a milder base like KF or finely ground K₃PO₄.- Attempt the reaction at a lower temperature (e.g., 80 °C), though this may require a longer reaction time or a more active catalyst. |

| Boronic Acid Homocoupling | - Presence of oxygen in the reaction mixture. | - Improve the degassing procedure significantly.[4][10]- Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue compared to Pd(II) precatalysts.[10] |

| Dehalogenation of Starting Material | - Presence of a hydride source. | - This is less common with carbonate/phosphate bases. If using amine bases or alcohol solvents (not recommended here), they can act as hydride sources.[4][10] Stick to aprotic solvents and inorganic bases. |

Conclusion

The Suzuki-Miyaura coupling of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate is a highly achievable transformation provided that careful consideration is given to the reaction components. The primary vulnerability of the substrate is the ethyl ester, making the selection of a mild inorganic base, such as K₂CO₃ or K₃PO₄, the most critical parameter for success. By employing a well-chosen palladium catalyst system and ensuring meticulously oxygen-free conditions, researchers can reliably synthesize the desired biaryl ketone products in high yield, paving the way for further discoveries in drug development and materials science.

References

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . IntechOpen. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

-

Suzuki reaction - Wikipedia . Wikipedia. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. Available at: [Link]

-

Suzuki Cross-Coupling Mechanism | Organic Chemistry - YouTube . YouTube. Available at: [Link]

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC . National Center for Biotechnology Information. Available at: [Link]

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . Semantic Scholar. Available at: [Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES . ArODES. Available at: [Link]

-

Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and . ejournal.um.edu.my. Available at: [Link]

-

PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry . jschem.com. Available at: [Link]

-

Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H . Royal Society of Chemistry. Available at: [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online . White Rose Research Online. Available at: [Link]

-

Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds - PMC . National Center for Biotechnology Information. Available at: [Link]

-

Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature . MDPI. Available at: [Link]

-

Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals . Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex | The Journal of Organic Chemistry - ACS Publications - ACS.org . ACS Publications. Available at: [Link]

-

Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC . National Center for Biotechnology Information. Available at: [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group . Myers Research Group, Harvard University. Available at: [Link]

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory . web.pdx.edu. Available at: [Link]

-

Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water... - ResearchGate . ResearchGate. Available at: [Link]

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

-

Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit . Reddit. Available at: [Link]

-

Arylketones as Aryl Donors in Palladium-Catalyzed Suzuki–Miyaura Couplings | Organic Letters - ACS Publications . ACS Publications. Available at: [Link]

-

Arylketones as Aryl Donors in Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

Cross-coupling of 4–bromoacetophenone and phenylboronic acid substrate... - ResearchGate . ResearchGate. Available at: [Link]

-

How can I solve my problem with Suzuki coupling? - ResearchGate . ResearchGate. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube . YouTube. Available at: [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. jsynthchem.com [jsynthchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. youtube.com [youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. arodes.hes-so.ch [arodes.hes-so.ch]

- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: High-Yield Synthesis of 7-(4-bromophenyl)-7-oxoheptanoic Acid via Saponification

For: Researchers, scientists, and drug development professionals.

Introduction

The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis, pivotal to the generation of key intermediates in pharmaceutical and materials science. This application note provides a detailed, field-proven protocol for the hydrolysis of ethyl 7-(4-bromophenyl)-7-oxoheptanoate to its corresponding carboxylic acid, 7-(4-bromophenyl)-7-oxoheptanoic acid. This particular transformation is of significant interest as the product molecule contains a keto-acid moiety attached to a brominated aromatic ring, a common scaffold in the development of novel therapeutic agents and functional materials.

This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen protocol, offering a comparative analysis of alternative methods, and providing comprehensive troubleshooting guidance to ensure reproducible, high-yield results.

Scientific Rationale and Mechanistic Overview

The hydrolysis of an ester can be achieved under either acidic or basic conditions. For the synthesis of 7-(4-bromophenyl)-7-oxoheptanoic acid, a base-catalyzed approach, known as saponification, is strongly recommended.

Base-Catalyzed Hydrolysis (Saponification): The Preferred Route

Saponification is the method of choice due to its essentially irreversible nature, which drives the reaction to completion and typically results in higher yields.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide (EtO⁻) leaving group to form the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the strong base (hydroxide or ethoxide) to form a stable carboxylate salt. This acid-base reaction is the thermodynamic driving force that renders the overall process irreversible.[1] Subsequent acidification in a separate workup step protonates the carboxylate to yield the final carboxylic acid product.[1][2]

Acid-Catalyzed Hydrolysis: A Reversible Alternative

While feasible, acid-catalyzed hydrolysis is generally less efficient for this synthesis.[2] The reaction is the reverse of Fischer esterification and exists as an equilibrium between the ester, water, carboxylic acid, and alcohol.[4] To drive the reaction towards the products, a large excess of water is required.[2][4] The mechanism involves protonation of the ester carbonyl by a hydronium ion (H₃O⁺), which activates the carbonyl group towards nucleophilic attack by water.[4] However, the reversible nature of each step in the mechanism means that achieving high conversion can be challenging.

Visualizing the Reaction Pathways

Base-Catalyzed Hydrolysis (Saponification) Mechanism

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol: Saponification

This protocol is designed for the high-yield synthesis of 7-(4-bromophenyl)-7-oxoheptanoic acid.

Materials and Equipment

| Reagent/Equipment | Specifications |

| Ethyl 7-(4-bromophenyl)-7-oxoheptanoate | Substrate |

| Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | Reagent grade |

| Ethanol (EtOH) or Tetrahydrofuran (THF) | Anhydrous |

| Deionized Water | |

| Hydrochloric Acid (HCl) | 2M aqueous solution |

| Ethyl Acetate (EtOAc) | Reagent grade |

| Brine (saturated NaCl solution) | |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | |

| Round-bottom flask | Appropriate size |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle or oil bath | |

| Separatory funnel | |

| Rotary evaporator | |

| pH paper or pH meter | |

| Thin Layer Chromatography (TLC) plates | Silica gel |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 7-(4-bromophenyl)-7-oxoheptanoate (1.0 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v). A typical concentration is 0.1-0.5 M.

-

Addition of Base: Add sodium hydroxide (2.0-3.0 equivalents) to the stirred solution. The use of an excess of base ensures the reaction goes to completion.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3). The disappearance of the starting ester spot and the appearance of a more polar spot at the baseline (the carboxylate salt) indicates the reaction is complete.

-

Work-up - Quenching and Acidification: After cooling the reaction mixture to room temperature, remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities. Carefully acidify the aqueous layer to a pH of approximately 2 with 2M HCl. The carboxylic acid product should precipitate out of the solution.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-(4-bromophenyl)-7-oxoheptanoic acid.

-

Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for saponification.

Data Interpretation and Troubleshooting

| Parameter | Expected Outcome | Potential Issues & Solutions |

| Reaction Time | 2-4 hours | Issue: Incomplete reaction. Solution: Increase reaction time or temperature. Ensure sufficient base is present. |

| Yield | >90% | Issue: Low yield. Solution: Ensure complete acidification during workup to precipitate all the product. Perform thorough extractions. Check for side reactions via TLC or LC-MS. |

| Purity | White to off-white solid | Issue: Oily or discolored product. Solution: Purify by recrystallization or column chromatography. Ensure complete removal of starting material during the initial wash. |

| TLC Analysis | Disappearance of starting ester spot (higher Rf) and appearance of product spot (lower Rf after acidification). | Issue: Multiple spots observed. Solution: Indicates side reactions or impurities. Optimize reaction conditions (temperature, base concentration). Purify the final product. |

Conclusion

The saponification of ethyl 7-(4-bromophenyl)-7-oxoheptanoate offers a robust and high-yielding route to the corresponding carboxylic acid. The irreversibility of the base-catalyzed mechanism makes it superior to the equilibrium-limited acid-catalyzed alternative. By following the detailed protocol and troubleshooting guide provided in this application note, researchers can confidently and reproducibly synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

Stereoselective hydrolysis of 16 alpha-halo-17-keto steroids and long-range substitution effects on the hydrolysis of 16 alpha-bromo-17-ketones and 2 alpha-bromo-3-ketones. Steroids, 1985, 45(5), 403-10. [Link]

-

Saponification-Typical procedures. OperaChem. [Link]

-

Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. PMC. [Link]

-

(S)-(-)-p-Bromophenyl methyl sulfoxide. Organic Syntheses Procedure. [Link]

-

Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

-

Hydrolysing Esters. Chemguide. [Link]

-

Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 2024, 20, 1286–1291. [Link]

- Synthetic method of 7-chloro-2-oxoheptanoic acid.

-

Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. DergiPark. [Link]

-

Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. ResearchGate. [Link]

-

Saponification Reaction of Esters. YouTube. [Link]

-

Saponification. Chemistry LibreTexts. [Link]

-

Visible light triggered reaction of β‐keto esters with aryl halides. ResearchGate. [Link]

-

The mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

- Method for preparing ethyl 7-chloro-2-oxyheptanoate.

- Preparation method of ethyl 7-chloro-2-oxoheptanoate.

-

Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7. PMC. [Link]

-

Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. scielo.br. [Link]

-

The hydrolysis of 2-bromo-2-methylpropane. RSC Education. [Link]

- Process for the preparation of 4-bromophenyl derivatives.

-

SCHEME 4. Synthesis of Bromides 7a,b a. ResearchGate. [Link]

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]

-

Process for the preparation of 4-bromophthalic anhydride. European Patent Office. [Link]

Sources

Application Note: Chemoselective Reductive Amination of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

Abstract & Molecule Profile[1][2][3]

This Application Note details the optimized protocols for the reductive amination of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate (Compound 1) . This molecule represents a critical class of "linker-warhead" intermediates often used in the synthesis of HDAC inhibitors, PROTACs, and long-chain aryl pharmacophores.

The transformation poses a specific "Chemoselectivity Triad" challenge that standard textbook protocols often fail to address:

-

Target: Reductive amination of a sterically hindered Aryl Ketone .

-

Constraint A: Preservation of the distal Ethyl Ester (susceptible to reduction or hydrolysis).

-

Constraint B: Preservation of the Aryl Bromide (susceptible to hydrodehalogenation under catalytic hydrogenation).

Target Molecule Profile[3][4][5]

-

IUPAC Name: Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

-

Functional Groups: Aryl Ketone, Alkyl Ester, Aryl Bromide.

-

Reactive Challenge: Aryl ketones are significantly less reactive toward amine condensation than aldehydes or aliphatic ketones due to conjugation and steric bulk.

Mechanistic Insight & Strategy

To achieve high yields without side reactions, we must drive the equilibrium toward the imine intermediate before reduction occurs.

The Titanium(IV) Advantage

For aryl ketones, the equilibrium constant for imine formation is often low (

-

Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄] .[1][2][3][4]

-

Mechanism: Ti(OiPr)₄ acts as a dual-function reagent:

-

Lewis Acid: Activates the carbonyl oxygen, increasing susceptibility to nucleophilic attack by the amine.

-

Water Scavenger: Irreversibly traps the water byproduct as stable titanium oxides/hydroxides, driving the equilibrium forward (Le Chatelier’s principle).

-

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical role of Titanium in facilitating the "difficult" aryl ketone condensation.

Figure 1: Mechanistic pathway highlighting the water-scavenging role of Titanium(IV) isopropoxide in driving imine formation for sterically hindered aryl ketones.

Experimental Protocols

Method A: The "Titanium-Boosted" Protocol (Recommended)

Best For: Sterically hindered amines, electron-deficient amines, or when maximum conversion is required. Mechanism: Pre-formation of imine using Ti(OiPr)₄ followed by in situ reduction.[4]

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Compound 1 | 1.0 | Substrate |

| Amine (R-NH₂) | 1.2 - 1.5 | Nucleophile |

| Ti(OiPr)₄ | 1.25 - 1.5 | Lewis Acid / Scavenger |

| NaBH₄ | 1.5 | Reducing Agent |

| THF (Anhydrous) | [0.5 M] | Solvent |

Step-by-Step Procedure

-

Imine Formation:

-

In a flame-dried flask under Nitrogen/Argon, dissolve Compound 1 (1.0 equiv) and the Amine (1.2 equiv) in anhydrous THF.

-

Add Ti(OiPr)₄ (1.25 equiv) dropwise via syringe.

-

Observation: The solution often turns slightly yellow or orange.

-

Stir at Ambient Temperature (20–25°C) for 6–12 hours.

-

Validation: Check via TLC or LCMS. You should see the disappearance of the ketone peak. If the ketone persists, heat to 40°C for 2 hours.

-

-

Reduction:

-

Cool the reaction mixture to 0°C (ice bath).

-

Add Sodium Borohydride (NaBH₄) (1.5 equiv) carefully in portions.

-

Note: Use NaBH₄ here; the imine is already formed, so the stronger reducing power of NaBH₄ (vs. NaBH₃CN) is safe and ensures complete reduction.

-

Allow to warm to room temperature and stir for 2 hours.

-

-

Work-up (Critical for Titanium Removal):

-

Quench by adding 2M NaOH or saturated NH₄Cl solution.

-

Result: A thick white precipitate (Titanium salts) will form.

-

Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite .

-

Wash the Celite pad thoroughly with EtOAc.

-

Separate the organic layer, dry over MgSO₄, and concentrate.[5]

-

Method B: The "Standard" STAB Protocol (Mild)

Best For: Unhindered, highly nucleophilic primary amines. Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).[6]

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Compound 1 | 1.0 | Substrate |

| Amine (R-NH₂) | 1.1 - 1.3 | Nucleophile |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (pH 5-6) |

| STAB | 1.5 - 2.0 | Selective Reductant |

| DCE or THF | [0.2 M] | Solvent |

Step-by-Step Procedure

-

Mixing:

-

Dissolve Compound 1 and Amine in 1,2-Dichloroethane (DCE) or THF.

-

Add Acetic Acid (1-2 equiv). This is mandatory for aryl ketones to activate the carbonyl.

-

Stir for 30 minutes.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Stir at Room Temperature for 12–24 hours.

-

Note: Aryl ketones react slowly with STAB. If reaction stalls, add another 0.5 equiv of STAB.

-

-

Work-up:

-

Quench with saturated NaHCO₃ (gas evolution will occur).

-

Extract with DCM or EtOAc.

-

Analytical Validation & Troubleshooting

Analytical Markers

-

¹H NMR (CDCl₃):

-

Reactant: Look for the triplet of the

-methylene protons next to the ketone (~2.9 ppm). -

Product: This triplet will shift upfield, and a new multiplet for the CH-N proton will appear (typically 3.5–4.0 ppm).

-

Ester Check: Verify the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) remain intact.

-

-

LCMS:

-

Monitor for M+1 of the amine.

-

Watch for M+1+2 (Bromine isotope pattern: 1:1 ratio of peaks separated by 2 amu). Loss of this pattern indicates debromination.

-

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of aryl ketone. | Switch to Method A (Ti-mediated) . STAB is often too weak for bulky aryl ketones. |

| Ester Hydrolysis | Aqueous work-up too basic or prolonged. | Keep quench pH < 10. Perform extraction quickly. Avoid strong acids/bases. |

| Debromination | Used Pd/C or H₂. | STOP. Do not use catalytic hydrogenation. Stick to Hydride reagents (NaBH₄/STAB). |

| Gel Formation | Titanium salts during work-up. | Use the Celite filtration step described in Method A. Do not try to extract directly from the slurry. |

Decision Matrix for Protocol Selection

Use the following logic flow to select the appropriate method for your specific amine partner.

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on amine steric properties.

References

-

Abdel-Magid, A. F., et al. (1996).[4][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[4]

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552–2554.

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. Highly enantioselective reductive amination of simple aryl ketones catalyzed by Ir-f-Binaphane in the presence of titanium(IV) isopropoxide and iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. designer-drug.com [designer-drug.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Synthesis of 7-(4-bromophenyl)-7-oxoheptanohydroxamic Acid: A Comprehensive Guide for Researchers

Introduction: The Significance of Hydroxamic Acids in Modern Drug Discovery

Hydroxamic acids represent a pivotal class of organic compounds characterized by the -C(=O)N(OH)R functional group. Their remarkable ability to chelate metal ions has positioned them as privileged scaffolds in medicinal chemistry. This is particularly evident in their role as inhibitors of metalloenzymes, a diverse group of proteins that play critical roles in numerous physiological and pathological processes.[1][2] The coordination of the hydroxamic acid moiety to metal ions, such as zinc (Zn²⁺) and iron (Fe³⁺), within the active site of these enzymes can disrupt their catalytic activity, offering a powerful mechanism for therapeutic intervention.[3]

A prime example of their therapeutic success lies in the development of histone deacetylase (HDAC) inhibitors.[4][5] HDACs are a family of zinc-dependent enzymes that play a crucial role in the epigenetic regulation of gene expression.[6] Their aberrant activity is implicated in the pathogenesis of various cancers and other diseases.[7][8] Several hydroxamic acid-based HDAC inhibitors, including Vorinostat (SAHA), have received FDA approval for the treatment of certain cancers, underscoring the clinical significance of this chemical class.[9] The core structure of these inhibitors typically consists of a zinc-binding group (the hydroxamic acid), a linker region, and a cap group that interacts with the enzyme surface.[6]

This document provides a comprehensive guide for the synthesis of a novel long-chain keto-hydroxamic acid, 7-(4-bromophenyl)-7-oxoheptanohydroxamic acid , from its corresponding ester precursor, Ethyl 7-(4-bromophenyl)-7-oxoheptanoate. The presence of a ketone functionality and a bromophenyl group offers opportunities for further structural modifications, making this a versatile scaffold for the development of new therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, providing not only a detailed experimental protocol but also the underlying scientific rationale and key considerations for a successful synthesis.

Reaction Principle: Nucleophilic Acyl Substitution

The conversion of an ester to a hydroxamic acid is a classic example of a nucleophilic acyl substitution reaction.[10] In this reaction, hydroxylamine (NH₂OH), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in the presence of a base, which serves to deprotonate hydroxylamine, increasing its nucleophilicity, or to generate the more reactive alkoxide from the solvent.[11] The general mechanism is outlined below:

Caption: General mechanism of hydroxamic acid synthesis from an ester.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 7-(4-bromophenyl)-7-oxoheptanohydroxamic acid.

Materials and Reagents

| Reagent | CAS Number | Supplier | Notes |

| Ethyl 7-(4-bromophenyl)-7-oxoheptanoate | 148375-73-5 | [e.g., LeapChem][9] | Starting material |

| Hydroxylamine hydrochloride | 5470-11-1 | Standard supplier | Reagent |

| Potassium hydroxide (KOH) | 1310-58-3 | Standard supplier | Base |

| Methanol (MeOH), anhydrous | 67-56-1 | Standard supplier | Solvent |

| Dichloromethane (DCM) | 75-09-2 | Standard supplier | Extraction solvent |

| Ethyl acetate (EtOAc) | 141-78-6 | Standard supplier | Recrystallization solvent |

| Hydrochloric acid (HCl), 1M | 7647-01-0 | Standard supplier | For pH adjustment |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Standard supplier | Drying agent |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Büchner funnel and filter paper

-

pH paper or pH meter

-

Standard laboratory glassware

Synthetic Procedure

Caption: Workflow for the synthesis of the target hydroxamic acid.

Step 1: Preparation of the Hydroxylamine Solution

-

In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (3.0 g, 43.2 mmol, 3.0 eq) in anhydrous methanol (50 mL).

-

Stir the mixture at room temperature until all the solid has dissolved.

Step 2: Preparation of the Potassium Hydroxide Solution

-

In a separate 100 mL beaker, dissolve potassium hydroxide (2.4 g, 42.8 mmol, 3.0 eq) in anhydrous methanol (30 mL).

-

Gentle warming may be required to facilitate dissolution. Ensure the solution cools back to room temperature before proceeding.

Step 3: Generation of Free Hydroxylamine

-

Cool the hydroxylamine hydrochloride solution from Step 1 in an ice bath.

-

Slowly add the potassium hydroxide solution from Step 2 to the cooled hydroxylamine hydrochloride solution with continuous stirring. A white precipitate of potassium chloride (KCl) will form.

-

Continue stirring the mixture in the ice bath for 15-20 minutes to ensure complete precipitation of KCl.

Step 4: Reaction with Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

-

Filter the cold mixture from Step 3 through a Büchner funnel to remove the precipitated KCl. Wash the filter cake with a small amount of cold, anhydrous methanol.

-

Transfer the filtrate, containing the free hydroxylamine, to a 250 mL round-bottom flask.

-

To this solution, add Ethyl 7-(4-bromophenyl)-7-oxoheptanoate (5.0 g, 14.4 mmol, 1.0 eq) in one portion.

-

Remove the flask from the ice bath and allow the reaction mixture to stir at room temperature.

Step 5: Reaction Monitoring

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Prepare a TLC plate and spot the starting material and the reaction mixture.

-

Use a suitable solvent system (e.g., 1:1 Ethyl acetate/Hexane) to develop the plate.

-

Visualize the spots under UV light. The reaction is complete when the starting material spot is no longer visible. The reaction is typically complete within 12-24 hours.

Step 6: Work-up

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (100 mL) and transfer the solution to a separatory funnel.

-

Wash the organic layer with 1M HCl (2 x 50 mL) to neutralize any excess base and remove unreacted hydroxylamine.

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 7: Purification

-

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Expected Yield and Physical Properties

-

Yield: 70-85%

-

Appearance: White to off-white solid

-

Melting Point: To be determined experimentally.

Characterization of 7-(4-bromophenyl)-7-oxoheptanohydroxamic Acid

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[12]

-

¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum should exhibit the following signals:

-

Aromatic protons: Two doublets in the range of δ 7.6-8.0 ppm, corresponding to the protons on the 4-bromophenyl ring.

-

NH and OH protons: Two broad singlets, typically in the range of δ 9.0-11.0 ppm, corresponding to the N-H and O-H protons of the hydroxamic acid moiety. These signals are exchangeable with D₂O.[13]

-

Methylene protons: A triplet at approximately δ 2.9-3.1 ppm for the -CH₂- group adjacent to the ketone. A triplet at approximately δ 1.9-2.1 ppm for the -CH₂- group adjacent to the hydroxamic acid carbonyl. Multiplets in the range of δ 1.2-1.7 ppm for the other methylene protons in the aliphatic chain.

-

-

¹³C NMR (100 MHz, DMSO-d₆): The expected carbon NMR spectrum should show:

-

Carbonyl carbons: Two signals in the downfield region, one around δ 198-202 ppm for the ketone carbonyl and another around δ 168-172 ppm for the hydroxamic acid carbonyl.

-

Aromatic carbons: Signals in the range of δ 125-140 ppm.

-

Aliphatic carbons: Signals in the range of δ 20-40 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound.

-

Expected Molecular Weight: C₁₃H₁₆BrNO₃ = 329.03 (for the most abundant isotopes)

-

Expected [M+H]⁺: 330.038

-

Fragmentation Pattern: The mass spectrum may show characteristic fragmentation patterns, including cleavage of the aliphatic chain and loss of small molecules like water or carbon monoxide.[14]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

-

O-H stretch: A broad absorption band around 3200-3400 cm⁻¹.

-

N-H stretch: A medium absorption band around 3100-3300 cm⁻¹.

-

C=O stretch (ketone): A strong absorption band around 1680-1700 cm⁻¹.

-

C=O stretch (hydroxamic acid): A strong absorption band around 1630-1670 cm⁻¹.

Application Notes: Potential as a Histone Deacetylase (HDAC) Inhibitor

The synthesized 7-(4-bromophenyl)-7-oxoheptanohydroxamic acid possesses the key structural features of an HDAC inhibitor: a zinc-binding hydroxamic acid group, a linker (the hexanoyl chain), and a cap group (the 4-bromophenyl moiety).[6]

Rationale for Potential HDAC Inhibitory Activity

-

Zinc-Binding Group: The hydroxamic acid is a well-established and potent zinc-chelating group that can effectively interact with the Zn²⁺ ion in the active site of HDAC enzymes.[8]

-

Linker Region: The six-carbon aliphatic chain serves as a linker that positions the cap group for optimal interaction with the surface of the enzyme. The length of this linker is a critical determinant of HDAC isoform selectivity and overall inhibitory potency.[15]

-

Cap Group: The 4-bromophenyl group acts as the cap, which can engage in hydrophobic and/or π-stacking interactions with amino acid residues at the rim of the active site channel. The bromine atom can also participate in halogen bonding, potentially enhancing binding affinity.

Future Directions and Research Opportunities

The 7-(4-bromophenyl)-7-oxoheptanohydroxamic acid scaffold provides a valuable starting point for further drug discovery efforts.

-

Structure-Activity Relationship (SAR) Studies: The bromine atom on the phenyl ring can be replaced with other substituents (e.g., electron-donating or -withdrawing groups, larger aromatic systems) to explore the SAR and optimize HDAC inhibitory activity and selectivity.

-

Modification of the Linker: The length and rigidity of the aliphatic linker can be varied to fine-tune the compound's interaction with different HDAC isoforms.

-

In Vitro and In Vivo Evaluation: The synthesized compound and its analogs should be evaluated in biochemical assays to determine their IC₅₀ values against a panel of HDAC isoforms. Promising candidates can then be advanced to cell-based assays to assess their anti-proliferative and pro-apoptotic effects in cancer cell lines, and ultimately to in vivo studies in animal models of cancer.

Conclusion

This document provides a detailed and scientifically grounded guide for the synthesis, characterization, and potential application of 7-(4-bromophenyl)-7-oxoheptanohydroxamic acid. The straightforward and robust synthetic protocol, coupled with the promising pharmacological potential of the target molecule as an HDAC inhibitor, makes this an attractive project for researchers in medicinal chemistry and drug discovery. The insights and procedures outlined herein are intended to facilitate the successful execution of this synthesis and to inspire further research into this important class of compounds.

References

- Clement, B. (2013).

- Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature Reviews Drug Discovery, 5(9), 769–784.

- Miller, T. A., Witter, D. J., & Belvedere, S. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097–5116.

- Whittaker, M., Floyd, C. D., Brown, P., & Gearing, A. J. (1999). Design and therapeutic application of matrix metalloproteinase inhibitors. Chemical Reviews, 99(9), 2735–2776.

- Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug.

- Finnin, M. S., Donigian, J. R., Cohen, A., Richon, V. M., Rifkind, R. A., Marks, P. A., ... & Pavletich, N. P. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors.

- Arrowsmith, C. H., Bountra, C., Fish, P. V., Lee, K., & Schapira, M. (2012). Epigenetic protein families: a new frontier for drug discovery. Nature Reviews Drug Discovery, 11(5), 384–400.

- Reddy, K. L., & Rajan, K. S. (2009). A simple and efficient protocol for the synthesis of hydroxamic acids from esters. Tetrahedron Letters, 50(31), 4453–4455.

- Butler, K. V., Kalin, J., & Broch, A. (2010). Rational design and simple chemistry for the synthesis of selective histone deacetylase 6 inhibitors. Journal of the American Chemical Society, 132(30), 10376–10379.

- Petrou, A., & Foscolos, G. B. (2016). Hydroxamic acids as potential therapeutic agents.

- Li, Z., & Zhu, W. G. (2014). Targeting histone deacetylases for cancer therapy: from molecular mechanisms to clinical implications. International Journal of Biological Sciences, 10(7), 757.

- West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment.

- Wagner, T., & Schwienhorst, A. (2017). Histone deacetylase inhibitors. In Epigenetics and Drug Discovery (pp. 107-138). Academic Press.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press.

-

Organic Syntheses. (n.d.). Benzohydroxamic acid. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

- Schraml, J., Tkadlecová, M., Pataridis, S., Soukupová, L., Blechta, V., Roithová, J., & Exner, O. (2005). Ring-substituted benzohydroxamic acids: 1H, 13C and 15N NMR spectra and NH-OH proton exchange. Magnetic Resonance in Chemistry, 43(7), 535–542.

-

Organic Syntheses. (n.d.). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Retrieved February 15, 2026, from [Link]

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.

Sources

- 1. rsc.org [rsc.org]

- 2. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0318963) [np-mrd.org]

- 3. Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. aseestant.ceon.rs [aseestant.ceon.rs]

- 7. rsc.org [rsc.org]

- 8. Design, Synthesis, and Biological Evaluation of Novel 7-Hydroxycoumarin- Based N-Hydroxyamides as Histone Deacetylase Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. agilent.com [agilent.com]

- 13. ijpcbs.com [ijpcbs.com]

- 14. researchgate.net [researchgate.net]

- 15. BindingDB BDBM50195616 CHEMBL387449::N-hydroxy-7-(3,4-dihydro-4-oxo-6-phenyl-2-pyrimidinylthio)heptanamide [bindingdb.org]

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate Synthesis

Ticket ID: F-C-ACO-774 Subject: Yield Optimization & Troubleshooting for Friedel-Crafts Acylation of Bromobenzene Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the synthesis of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate via the Friedel-Crafts acylation of bromobenzene with ethyl 6-(chloroformyl)hexanoate (ethyl pimelyl chloride).[1]

Users frequently report yields below 40% due to two primary failure modes:

-

Catalyst Sequestration: Failure to account for Lewis acid coordination with the distal ester moiety.

-

Hydrolytic Cleavage: Unintended saponification of the ethyl ester during the acidic quench.

The following protocols and troubleshooting trees are designed to stabilize yields at >75% by correcting stoichiometry and work-up thermodynamics.

Module 1: The "Hidden Equivalent" (Stoichiometry)

The Core Problem

Many researchers apply standard Friedel-Crafts stoichiometry (1.1 eq AlCl₃) to this reaction and fail. Unlike simple acylations (e.g., Acetyl chloride + Benzene), your substrate contains a distal ester group .

-

Mechanism of Failure: Aluminum chloride (

) is a "hard" Lewis acid. It coordinates strongly to the carbonyl oxygen of the ethyl ester before or during the generation of the acylium ion. -

Consequence: If you use 1.1 equivalents of

, the ester "traps" 1.0 equivalent. This leaves only 0.1 equivalents to catalyze the acylation, stalling the reaction at <10% conversion.

Corrected Stoichiometry Table

| Reagent | Role | Standard Eq | Required Eq | Reasoning |

| Ethyl 6-(chloroformyl)hexanoate | Limiting Reagent | 1.0 | 1.0 | The electrophile source.[1] |

| Bromobenzene | Substrate/Solvent | 1.1 - 1.5 | 1.2 | Slight excess ensures complete consumption of the acyl chloride. |

| Aluminum Chloride ( | Lewis Acid | 1.1 | 2.2 - 2.5 | CRITICAL: 1.0 eq to complex the ester + 1.2 eq to drive the acylation. |

| Dichloromethane (DCM) | Solvent | N/A | 10-15 Vol | Dilution prevents intermolecular polymerization.[1] |

Module 2: Reaction Protocol & Thermodynamics

Step-by-Step Optimization

Step 1: The "Cold Complex" Formation

-

Action: Dissolve 2.5 eq of anhydrous

in dry DCM under Argon. Cool to 0°C .[1][2] -

Why:

dissolution is exothermic.[1][2] Cooling prevents immediate sublimation or degradation.[1]

Step 2: Electrophile Activation

-

Action: Add Ethyl 6-(chloroformyl)hexanoate (1.0 eq) dropwise at 0°C. Stir for 15 minutes.

-

Observation: The solution should turn yellow/orange. This indicates the formation of the acylium ion (

) and the coordination of the distal ester.

Step 3: Controlled Addition

-

Action: Add Bromobenzene (1.2 eq) dropwise over 30 minutes, maintaining internal temperature <5°C.

-

Why: Bromobenzene is deactivated (weakly).[1] However, rapid addition can cause localized heating, leading to ortho- isomer formation (kinetic product) rather than the desired para- isomer (thermodynamic product).[1]

Step 4: Thermal Ramp

-

Action: Allow the reaction to warm to Room Temperature (20-25°C) and stir for 4-12 hours.

-

Monitoring: Check TLC or HPLC. Do not reflux unless conversion stalls after 12 hours. Refluxing promotes ester cleavage.[1]

Module 3: The "Safe Quench" (Preventing Hydrolysis)

The Hydrolysis Trap

The product, Ethyl 7-(4-bromophenyl)-7-oxoheptanoate, is an ester.[1] The standard F-C workup involves pouring the reaction into water/HCl.[3]

-

Risk: The combination of Lewis acid (Al), Water, Heat (exotherm of quenching), and Acid creates perfect conditions for acid-catalyzed hydrolysis.

-

Result: You lose the ethyl group, forming the carboxylic acid byproduct (7-(4-bromophenyl)-7-oxoheptanoic acid).[1]

Visual Troubleshooting Logic

Figure 1: Decision tree for quenching Friedel-Crafts reactions containing sensitive ester groups.

Optimized Work-up Protocol

-

Prepare Quench Buffer: In a large beaker, create a slurry of Crushed Ice (500g) and Conc. HCl (50 mL) .

-

Inverse Addition: Slowly pour the reaction mixture into the stirring ice slurry.

-

Note: Never add water to the reaction flask. The violent boil-over will hydrolyze your product instantly.[1]

-

-

Phase Separation: Extract immediately with DCM.

-

Neutralization: Wash the organic layer with cold Saturated

until pH is neutral.-

Warning: Do not let the product sit in the acidic aqueous layer.[4] Extract fast.

-

Module 4: Troubleshooting FAQ

Q1: I see a spot on TLC with a lower Rf than my product. What is it?

-

Diagnosis: This is likely 7-(4-bromophenyl)-7-oxoheptanoic acid .[1]

-

Cause: Hydrolysis of the ester during workup or use of wet reagents.

-

Fix: If the impurity is >10%, you can "rescue" the batch by re-esterifying. Dissolve the crude in Ethanol, add catalytic

, and reflux for 2 hours to convert the acid back to the ethyl ester.

Q2: The reaction mixture turned into a solid sludge and stirring stopped.

-

Diagnosis: "Red Oil" or complex precipitation.[1] The Aluminum-Product complex is insoluble in the current solvent volume.

-

Fix: Add more anhydrous DCM. Ensure your mechanical stirrer has high torque.[1] Do not increase temperature to melt it; this degrades the catalyst.

Q3: My yield is 30% and I recovered starting material.

-

Diagnosis: Catalyst poisoning.[1]

-

Cause: You likely used 1.0 - 1.5 eq of

.[1] The ester group sequestered the catalyst. -

Fix: Increase

to 2.2 - 2.5 equivalents in the next run.

References

-

BenchChem Technical Support. (2025).[1][4][5] Preventing Hydrolysis During the Workup of Esterification Reactions.[4] BenchChem.[1][4][5] Link

-

Olah, G. A. (1973).[1] Friedel-Crafts Chemistry.[1][2][6][7][8][9][10][11] Wiley-Interscience.[1] (Foundational text on Lewis Acid stoichiometry in acylations).

-

Sartori, G., & Maggi, R. (2009).[1] Advances in Friedel-Crafts Acylation Reactions.[1] CRC Press.[1] (Details on "hard" Lewis acid interactions with esters).

-

Organic Letters. (2008). Mild, Efficient Friedel−Crafts Acylations. ACS Publications.[1][12] Link

Sources

- 1. echemi.com [echemi.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. studylib.net [studylib.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. quora.com [quora.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

Technical Support Center: Recrystallization of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

Diagnostic Framework: Understanding the Molecule

Before attempting recrystallization, it is critical to understand the physicochemical profile of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate .[1] This molecule exhibits a "push-pull" polarity that complicates standard purification.[1]

-

Lipophilic Domain: The 4-bromophenyl ring and the 7-carbon alkyl chain create a significant non-polar footprint.[1]

-

Polar Domain: The ketone (7-oxo) and ethyl ester moieties act as hydrogen bond acceptors.[1]

-

Thermodynamic Risk: Long-chain keto-esters often possess low melting points (

).[1] This proximity to standard solvent boiling points makes them highly susceptible to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.[1]

Solvent System Selection

Do not rely on a single solvent unless the crude purity is

Recommended Solvent Systems

| System | Solvent A (Dissolver) | Solvent B (Anti-Solvent) | Ratio (v/v) | Application Case |

| System 1 (Primary) | Ethyl Acetate (EtOAc) | Hexanes (or Heptane) | 1:3 to 1:5 | Standard. Best for removing non-polar impurities like bromobenzene.[1] |

| System 2 (Alternative) | Ethanol (95% or Abs.) | Water | 5:1 to 10:1 | Polar Impurities. Use if the crude contains acidic byproducts or salts. Warning: Risk of hydrolysis if heated prolonged.[1] |

| System 3 (Specific) | Dichloromethane (DCM) | Hexanes | 1:4 | High Solubility. Use only if the compound refuses to dissolve in hot EtOAc. |

Decision Matrix: Solvent Selection

The following logic gate determines the optimal path based on your crude material's state.

Figure 1: Decision matrix for selecting the appropriate purification route based on crude physical state and purity.

Validated Protocol: The "Slow-Cool" Method

Target: Ethyl 7-(4-bromophenyl)-7-oxoheptanoate System: Ethyl Acetate / Hexanes[1]

Why this works: This method prevents the "crash" precipitation that traps impurities. The slow addition of hexanes lowers the solubility limit gradually, allowing the crystal lattice to reject the non-fitting impurity molecules.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of EtOAc required to dissolve it at

(do not boil aggressively; this compound may degrade). -

Filtration (Optional): If the solution is cloudy (inorganic salts), filter hot through a glass frit or a cotton plug.

-

The Cloud Point: While keeping the solution warm (

), add Hexanes dropwise with constant swirling until a faint, persistent turbidity (cloudiness) appears. -

Clarification: Add just enough EtOAc (approx. 0.5 - 1 mL) to make the solution clear again.[1]

-

Seeding (Critical): Remove from heat. Add a single "seed crystal" of pure product. If no seed is available, scratch the inner glass wall with a glass rod at the air-liquid interface.[1]

-

Insulated Cooling: Wrap the flask in aluminum foil or a towel to slow the cooling rate. Allow it to reach room temperature undisturbed (approx. 2-3 hours).

-

Harvest: Cool in an ice bath (

) for 30 minutes. Filter the white/off-white crystals and wash with cold Hexanes.[1]

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

Diagnosis: This is the most common failure mode for long-chain keto-esters.[1] It occurs when the temperature of the solution drops below the Liquid-Liquid Phase Separation (LLPS) boundary before it hits the crystallization boundary. Essentially, the product melts out of the solvent before it can freeze.

Corrective Action:

-

Re-dissolve: Heat the mixture until the oil layer dissolves back into the solvent.

-

Dilute Solvent A: Add more Ethyl Acetate (approx. 10-20% more).[1] This lowers the saturation level, preventing the "oil" phase from forming too early.

-

Seed at High Temp: Add a seed crystal while the solution is still warm (

), not cold. -

Vigorous Stirring: Unlike typical recrystallization where stillness is key, stirring can sometimes help convert the oiled phase into a solid if the oil is actually a supercooled liquid.

Q2: My crystals are yellow/brown, but the product should be white.

Diagnosis: Trace amounts of oxidized bromobenzene derivatives or polymerized byproducts.[1] Corrective Action:

-

Activated Charcoal: Before adding the anti-solvent (Hexanes), add activated charcoal (1-2% by weight) to the hot EtOAc solution. Stir for 5 minutes and filter hot through Celite.

-

Silica Plug: If charcoal fails, dissolve the crude in 10% EtOAc/Hexanes and pass it through a short pad of silica gel. The colored impurities usually stick to the silica, while the ester elutes.

Q3: I have low recovery yield (<50%).

Diagnosis: The compound is too soluble in the mother liquor, likely due to the alkyl chain's affinity for Hexanes. Corrective Action:

-

Cooler Temperatures: Ensure the final crystallization step happens at

(freezer) rather than just an ice bath. -

Solvent Switch: Switch to Ethanol/Water .[1] The alkyl chain and bromophenyl group are very hydrophobic, so water acts as a much stronger anti-solvent than hexanes, potentially forcing more product out of solution.

Troubleshooting Workflow: Oiling Out

Figure 2: Troubleshooting loop for resolving Liquid-Liquid Phase Separation (Oiling Out).

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for binary solvent selection and crystallization logic).

-

University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. Retrieved from [Link] (General grounding for ester/ketone solubility profiles).

-

Ciba Specialty Chemicals. (1998).[1][2] Purification process of keto acids (European Patent EP0853078A1).[2] European Patent Office.[1] Retrieved from [Link] (Validates solvent ratios for phenyl-keto derivatives).[1]

Sources

Minimizing side reactions during hydrolysis of keto-esters

Technical Support Center: Hydrolysis of -Keto Esters

Current Status: ● Operational | Agent: Senior Application Scientist Ticket Queue: High Priority | Topic: Minimizing Side Reactions

Welcome to the Reaction Optimization Help Desk

You are likely here because your standard hydrolysis protocol (NaOH/MeOH, Reflux) failed.

This guide is structured as a series of Troubleshooting Tickets addressing the three most common failure modes: Retro-Claisen Fragmentation , Decarboxylation , and Racemization .

Ticket #001: "My product fragmented into two smaller molecules."

Issue: The C-C bond between the

The Mechanism of Failure

In standard saponification, the hydroxide ion (

Solution A: The "Lithium Lock" Protocol (Chemical)